molecular formula C8H12O B6599383 rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol CAS No. 41164-15-2

rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol

Cat. No. B6599383
CAS RN: 41164-15-2
M. Wt: 124.18 g/mol
InChI Key: LPILXVRHOMAVFE-BIIVOSGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol, commonly referred to as 1,2,3,3a,4,6a-HHP, is a cyclic hydrocarbon that has been of interest due to its potential applications in the field of synthetic chemistry. 1,2,3,3a,4,6a-HHP is a colorless liquid with a sweet odor and a boiling point of 133-135°C. It has been used in various scientific research applications, including in the synthesis of other compounds, as a reagent in organic reactions, and as a starting material in the production of pharmaceuticals. In

Scientific Research Applications

1,2,3,3a,4,6a-HHP has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as cyclopentenones, and as a starting material in the production of pharmaceuticals, such as the anti-cancer drug imatinib. In addition, 1,2,3,3a,4,6a-HHP has been used as a reagent in organic reactions, such as the preparation of 1,2,3,4-tetrahydro-3-methyl-6-phenylpyridine.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,6a-HHP is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules and form a covalent bond. This allows 1,2,3,3a,4,6a-HHP to act as a catalyst in organic reactions, such as the Grignard reaction and the Wittig reaction. In addition, 1,2,3,3a,4,6a-HHP can act as a nucleophile, meaning that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2,3,3a,4,6a-HHP are not well understood. However, the compound has been shown to have some toxic effects in animal models. In particular, 1,2,3,3a,4,6a-HHP has been shown to cause liver damage in rats and mice. In addition, the compound has been shown to have a mutagenic effect in bacteria.

Advantages and Limitations for Lab Experiments

1,2,3,3a,4,6a-HHP has several advantages and limitations for lab experiments. One advantage is that the compound is relatively inexpensive and readily available. In addition, the compound has a low boiling point, making it easy to handle in the lab. However, the compound is toxic, making it necessary to take safety precautions when working with it. Furthermore, the compound has a sweet odor, which can be unpleasant for some people.

Future Directions

There are several potential future directions for 1,2,3,3a,4,6a-HHP. One potential direction is the development of new synthetic methods for the production of 1,2,3,3a,4,6a-HHP. In addition, further research into the biochemical and physiological effects of 1,2,3,3a,4,6a-HHP may be beneficial. Finally, further research into the potential applications of 1,2,3,3a,4,6a-HHP, such as its use in the production of pharmaceuticals, may be beneficial.

Synthesis Methods

1,2,3,3a,4,6a-HHP can be synthesized via a variety of methods. One method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with aldehydes and ketones to form the desired product. Another method involves the use of a Wittig reaction, which involves the use of a phosphonium salt to react with an aldehyde or ketone to form the desired product. Finally, 1,2,3,3a,4,6a-HHP can be synthesized via a Diels-Alder reaction, which involves the reaction of two molecules to form a cyclic product.

properties

IUPAC Name

(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-9H,2,4-5H2/t6-,7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPILXVRHOMAVFE-BIIVOSGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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